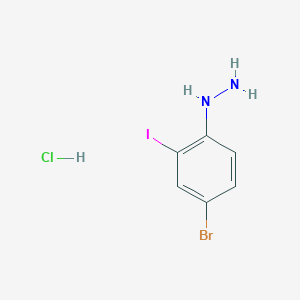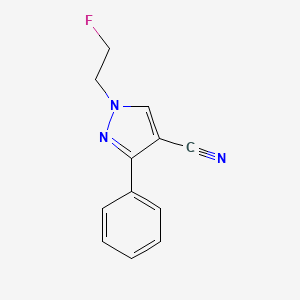
1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carbonitrile
描述
The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The “1-(2-fluoroethyl)” part suggests that a fluoroethyl group is attached to the pyrazole ring .
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyrazole derivatives are often synthesized through reactions involving hydrazines and 1,3-diketones . Fluoroethyl groups can be introduced through various methods, such as nucleophilic substitution reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely consist of a pyrazole ring with a phenyl group and a fluoroethyl group attached. The exact positions of these groups on the ring would depend on the specific synthesis method used .
Chemical Reactions Analysis
Pyrazole derivatives can participate in various chemical reactions, including nucleophilic substitutions and addition reactions . The presence of the fluoroethyl group may influence the reactivity of the compound .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure and the presence of functional groups. Generally, pyrazole derivatives are stable compounds. The fluoroethyl group may increase the compound’s polarity .
科学研究应用
1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carbonitrile has been studied for its potential to act as a catalyst for the synthesis of various pharmaceuticals. It has been found to be effective in the synthesis of a wide range of compounds, including antimalarials, antifungals, and anti-inflammatory agents. Additionally, this compound has been studied for its potential to act as a therapeutic agent in the treatment of neurological disorders, including Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease.
作用机制
The mechanism of action of 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carbonitrile is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of AChE may lead to increased concentrations of acetylcholine in the brain, which could lead to improved cognitive function and improved motor control.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been found to be effective in the inhibition of acetylcholinesterase, which could lead to increased concentrations of acetylcholine in the brain. This could lead to improved cognitive function and improved motor control. Additionally, this compound has been found to have antioxidant and anti-inflammatory properties, which could have potential applications in the treatment of a variety of medical conditions.
实验室实验的优点和局限性
The main advantage of using 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carbonitrile in laboratory experiments is its ability to act as a catalyst for the synthesis of various pharmaceuticals. Additionally, it has been found to be effective in the inhibition of acetylcholinesterase, which could lead to increased concentrations of acetylcholine in the brain. However, one limitation of using this compound in laboratory experiments is that its mechanism of action is not yet fully understood, and further research is needed to determine its full potential.
未来方向
The potential applications of 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carbonitrile are numerous, and there are many future directions for research. These include further investigation into its mechanism of action, its potential therapeutic applications, and its potential to act as a catalyst for the synthesis of various pharmaceuticals. Additionally, further research is needed to determine the biochemical and physiological effects of this compound, as well as its potential toxicological effects. Finally, further research is needed to determine the optimal conditions for using this compound in laboratory experiments.
属性
IUPAC Name |
1-(2-fluoroethyl)-3-phenylpyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3/c13-6-7-16-9-11(8-14)12(15-16)10-4-2-1-3-5-10/h1-5,9H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPQIHLIYFDYIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C#N)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



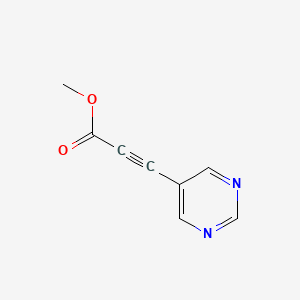
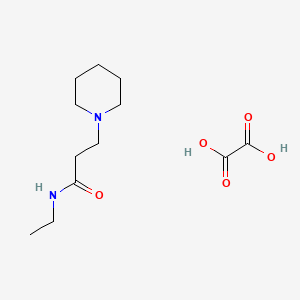

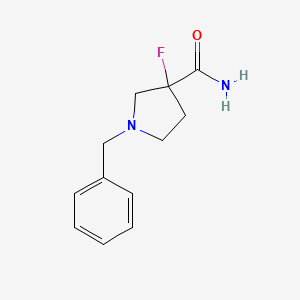

![6-[(3-Methoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B1482694.png)

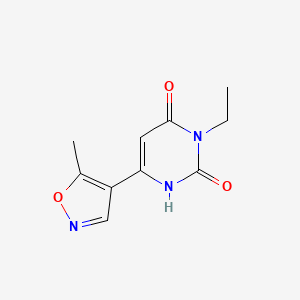
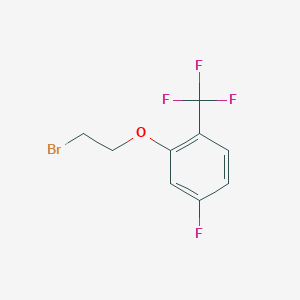

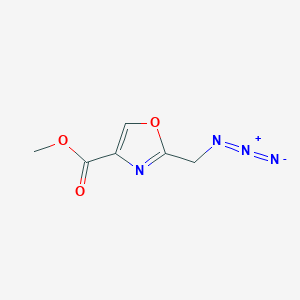
![5-Ethyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid](/img/structure/B1482703.png)

